molecular formula C8H17ClN2O B1520352 N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride CAS No. 1235439-28-7

N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride

Cat. No.: B1520352
CAS No.: 1235439-28-7
M. Wt: 192.68 g/mol
InChI Key: XFMCVCUQPGFXFE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl and a molecular weight of 192.69 g/mol. It is a white crystalline powder that is soluble in water and various organic solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride typically involves the reaction of cyclopentanecarboxylic acid with 2-aminoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid derivatives.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted cyclopentanecarboxamides.

Scientific Research Applications

N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is widely used in scientific research due to its versatility and unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it serves as a building block in organic synthesis and is used in the study of chemical reactions and mechanisms.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

N-(2-aminoethyl)cyclopentanecarboxamide hydrochloride is structurally similar to other cyclopentanecarboxamide derivatives, such as N-(2-aminoethyl)cyclohexanecarboxamide hydrochloride and N-(2-aminoethyl)benzamide hydrochloride. its unique cyclopentane ring structure imparts distinct chemical and biological properties that differentiate it from these compounds.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of various chemicals and pharmaceuticals. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.

Properties

IUPAC Name

N-(2-aminoethyl)cyclopentanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-5-6-10-8(11)7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMCVCUQPGFXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-28-7
Record name Cyclopentanecarboxamide, N-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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